N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (benzodioxole) core fused to a carboxamide group, which is further linked to a substituted oxazolopyridine moiety. This scaffold combines electron-rich aromatic systems with hydrogen-bonding motifs, making it a candidate for pharmaceutical and materials science applications. For example, benzodioxole-carboxamide derivatives are frequently investigated for their biological activities, such as antidiabetic effects, as seen in related compounds like IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) .
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-12-15(23-19(25)14-7-8-17-18(9-14)27-11-26-17)10-16-21(22-12)28-20(24-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLZYQUJWWTIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazolo[5,4-b]pyridine core. One common approach is the cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide[_{{{CITATION{{{1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b ...](https://link.springer.com/article/10.1007/s10593-019-02537-y). This cyclization can be achieved using polyphosphoric acid or phosphorus oxychloride under acidic conditions[{{{CITATION{{{1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo5,4-b .... The resulting oxazolo[5,4-b]pyridine derivative can then be further functionalized to introduce the benzo[d][1,3]dioxole-5-carboxamide group[{{{CITATION{{{_1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo5,4-b ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo5,4-b ...[{{{CITATION{{{_2{Oxidative cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl ...](https://link.springer.com/content/pdf/10.1007/s11172-024-4320-9.pdf).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous ethanol can be used for oxidative cyclization reactions.
Reduction: Various reducing agents, such as lithium aluminum hydride, can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using amines or other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of oxazolo[5,4-b]pyridine, which can exhibit different biological and chemical properties.
Scientific Research Applications
Inhibition of Monoamine Oxidase (MAO)
Recent studies have indicated that derivatives of oxazolopyridines, including N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide, exhibit inhibitory effects on monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B is a therapeutic strategy for treating neurodegenerative diseases like Parkinson's disease.
Case Study:
A study synthesized several oxazolopyridine derivatives and evaluated their MAO-B inhibitory activities. The results showed that certain compounds significantly inhibited MAO-B with IC50 values in the low micromolar range, suggesting potential as therapeutic agents for neurodegenerative disorders .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that compounds containing oxazole and pyridine moieties can induce apoptosis in various cancer cell lines.
Case Study:
In vitro assays demonstrated that this compound exhibited cytotoxic effects against human cancer cells, with mechanisms involving the disruption of cell cycle progression and induction of apoptotic pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity exhibited by this compound. Research indicates that oxazole derivatives can possess significant antibacterial and antifungal activities.
Case Study:
A series of experiments tested the compound against various bacterial strains, revealing promising results in inhibiting growth at low concentrations. The mechanism appears to involve interference with bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the oxazolo[5,4-b]pyridine core are likely to play key roles in binding to biological targets, leading to the observed biological activities.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues include derivatives with variations in the heterocyclic core, substituents, or appended functional groups. Below is a comparative analysis:
Key Observations :
- Heterocyclic Core : The target compound’s oxazolo[5,4-b]pyridine core distinguishes it from thiazolo- or pyrrolo-fused systems (e.g., Compound 8) . This likely influences electronic properties and binding interactions.
- Substituent Effects : The 5-methyl and 2-phenyl groups on the oxazole ring may enhance lipophilicity compared to the trifluoromethyl group in IIc, which improves metabolic stability .
- Biological Activity : While IIc exhibits antidiabetic activity, the target compound’s bioactivity remains uncharacterized. However, benzodioxole-carboxamides generally show promise in targeting enzymes like α-amylase .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogues:
- Solubility : Benzo[d][1,3]dioxole derivatives typically exhibit moderate aqueous solubility due to the electron-rich dioxole ring.
- Metabolic Stability : Methyl and phenyl substituents may reduce oxidative metabolism compared to methoxy or trifluoromethyl groups .
Notes
Heterocyclic Diversity : The oxazolo[5,4-b]pyridine core is less common in literature compared to thiazolo or pyrrolo systems, offering unexplored chemical space .
SHELX Applications : Structural characterization of such compounds relies on robust software like SHELXL, which remains a gold standard for small-molecule refinement .
Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the compound's synthesis, biological properties, and its implications in therapeutic applications, particularly focusing on anticancer and antioxidant activities.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the oxazole and dioxole moieties. The synthetic pathway typically includes:
- Formation of the Oxazole Ring : This involves the reaction of appropriate phenyl and pyridine derivatives under acidic or basic conditions.
- Dioxole Formation : The dioxole structure is introduced through cyclization reactions involving benzoic acid derivatives.
- Final Coupling : The final product is obtained by coupling the oxazole derivative with the dioxole moiety via amide bond formation.
Anticancer Activity
Recent studies have indicated that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in various cancer cell lines.
- Cytotoxicity : The cytotoxic effects are often evaluated using MTS assays across different cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 26 to 65 µM against multiple cancer types, indicating moderate to strong cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 2a | Hep3B | 3.94 |
| Compound 2b | Hep3B | 9.12 |
| This compound | Various | 26–65 |
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells and disruption of the cell cycle. For instance, compound 2a has been shown to induce significant cell cycle arrest at the G2-M phase in Hep3B cells, which is crucial for its anticancer efficacy .
Antioxidant Activity
In addition to anticancer properties, this compound has been evaluated for its antioxidant activity.
- DPPH Assay : The antioxidant capacity is typically assessed using the DPPH radical scavenging assay. Compounds with similar structures have demonstrated significant antioxidant activity comparable to well-known antioxidants like Trolox .
Case Studies
- Study on Anticancer Properties : In a recent study focusing on benzodioxole derivatives, it was found that compounds with amide functionalities exhibited enhanced cytotoxicity against liver cancer cell lines compared to their non-amide counterparts. Specifically, compound 2a showed a strong inhibitory effect on DNA synthesis and cell proliferation in Hep3B cells .
- Evaluation of Antioxidant Effects : Another study highlighted that certain derivatives displayed potent antioxidant effects with IC50 values as low as 0.68 µM against α-amylase activity while showing negligible toxicity towards normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic use .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide, and how are they addressed?
- Methodological Answer : The synthesis of structurally complex heterocycles like this compound often involves multi-step reactions. Key challenges include regioselective oxazole ring formation and amide coupling efficiency. For example, analogous benzodioxole carboxamides are synthesized via nucleophilic acyl substitution, using coupling agents like HATU or DCC in anhydrous DMF, followed by purification via silica gel chromatography (n-hexane:ethyl acetate gradients, 3:2 ratio) to achieve ≥75% yields . Reaction intermediates (e.g., oxazole precursors) require careful control of temperature (e.g., ice baths for exothermic steps) and inert atmospheres to avoid side reactions.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR to verify proton environments and carbonyl/aromatic carbon signals (e.g., benzodioxole protons at δ 6.8–7.2 ppm and oxazole carbons at δ 150–160 ppm). IR spectroscopy identifies key functional groups (amide C=O stretch ~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ with <2 ppm error). For crystalline derivatives, single-crystal X-ray diffraction (SHELXL refinement, R-factor <0.05) resolves absolute configuration .
Q. What solvent systems and chromatographic methods are effective for purification?
- Methodological Answer : Silica gel column chromatography with gradient elution (n-hexane:ethyl acetate, 3:1 to 1:1) is standard for polar intermediates. For highly nonpolar intermediates, dichloromethane:methanol (95:5) may improve resolution. Reversed-phase HPLC (C18 column, acetonitrile:water + 0.1% TFA) is used for final purity assessment (>98% by HPLC) .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s bioactivity and binding modes?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) screens against target proteins (e.g., kinases or oxidoreductases) using optimized force fields (AMBER99SB-ILDN). QSAR models correlate substituent effects (e.g., methyl vs. phenyl groups on the oxazole ring) with experimental IC₅₀ values. For example, electron-withdrawing groups on the benzodioxole moiety may enhance binding to hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across related analogs?
- Methodological Answer : Discrepancies in SAR often arise from off-target effects or assay variability. Meta-analysis of published analogs (e.g., comparing EC₅₀ values in antioxidant vs. anticancer assays) identifies trends. Free-Wilson or Hansch analyses statistically isolate substituent contributions. For instance, methyl groups at the oxazole 5-position may improve metabolic stability but reduce solubility, requiring a balance in lead optimization .
Q. How is the compound’s stability under physiological conditions evaluated?
- Methodological Answer : In vitro metabolic stability is assessed using liver microsomes (human or rodent) incubated at 37°C, with LC-MS/MS quantification of parent compound degradation over time (t₁/₂ calculation). Forced degradation studies (acid/base/hydrogen peroxide exposure) identify labile functional groups (e.g., amide hydrolysis under acidic conditions). Oxidative stability is tested via DPPH/ABTS assays to gauge antioxidant potential .
Q. What crystallographic techniques validate supramolecular interactions in solid-state forms?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, 110 K) resolves intermolecular interactions (e.g., π-π stacking between benzodioxole and phenyl groups). Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H-bonding vs. van der Waals). For polymorph screening, PXRD and DSC compare diffraction patterns and thermal profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
